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molecular formula C18H12BrN B595443 9-(3-Bromophenyl)-9H-carbazole CAS No. 185112-61-2

9-(3-Bromophenyl)-9H-carbazole

Cat. No. B595443
M. Wt: 322.205
InChI Key: ZKGHGKNHPPZALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08007927B2

Procedure details

The 300 mL round bottom flask, equipped with magnetic stirrer and refluxed condenser, was charged with carbazole (7.1 g, 42.5 mmol), 3-iodobromobenzene (25.00 g, 88 mmol), Pd2(dba)3 (800 mg, 1 mol %), dppf (1′,1′-bis(diphenylphosphino)ferrocene (975 mg, 2 mol %), sodium t-buthoxide (6.3 g) and m-xylene (100 ml). The reaction mixture was heated to reflux and stirred under nitrogen atmosphere for 48 hours. Then reaction was cooled down to room temperature, filtered through silica plug and evaporated. The residue was subjected to column chromatography on silica gel, eluent gradient mixture hexane —hexane/ethyl acetate mixture 9:1, providing 7.00 g of 9-(3-bromo -phenyl) -9H-carbazole as white solid, structure was confirmed by NMR and GCMS spectroscopy.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
1′,1′-bis(diphenylphosphino)ferrocene
Quantity
975 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.I[C:15]1[CH:16]=[C:17]([Br:21])[CH:18]=[CH:19][CH:20]=1.[Na]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].C1(C)C=CC=C(C)C=1>[Br:21][C:17]1[CH:16]=[C:15]([N:12]2[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[C:5]3[C:13]2=[CH:1][CH:2]=[CH:3][CH:4]=3)[CH:20]=[CH:19][CH:18]=1 |f:3.4.5.6.7,8.9.10,^1:21|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
25 g
Type
reactant
Smiles
IC=1C=C(C=CC1)Br
Name
1′,1′-bis(diphenylphosphino)ferrocene
Quantity
975 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
800 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under nitrogen atmosphere for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 300 mL round bottom flask, equipped with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
refluxed condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
Then reaction
FILTRATION
Type
FILTRATION
Details
filtered through silica plug
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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